REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([NH2:10])=[N:4][CH:5]=[C:6](Br)[C:7]=1[CH3:8].[Li]CCCC>C1COCC1>[Br:1][C:2]1[C:3]([NH2:10])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8]
|
Name
|
|
Quantity
|
3.38 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1C)Br)N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13.4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at −78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give an orange solution
|
Type
|
CUSTOM
|
Details
|
quenched with water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an orange oil
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (Et2O)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=CC1C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.68 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |